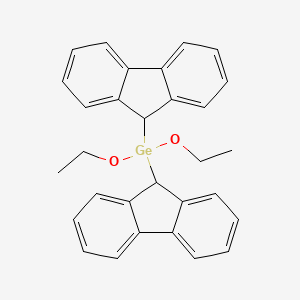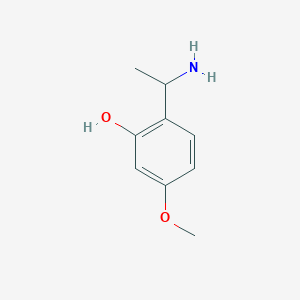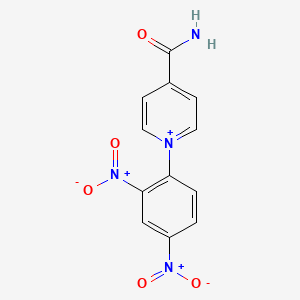
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is a complex organic compound that belongs to the class of pyridinium salts These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- typically involves the reaction of a pyridine derivative with a dinitrophenyl compound under specific conditions. Common reagents used in the synthesis may include:
- Pyridine derivatives
- Dinitrophenyl chloride
- Solvents such as ethanol or acetonitrile
- Catalysts like triethylamine
The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups may yield diamino derivatives, while oxidation of the amino group may produce nitroso compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May serve as a probe or marker in biochemical assays.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of nitro and amino groups suggests that it may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- can be compared with other pyridinium salts and dinitrophenyl derivatives.
- Similar compounds include Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-, Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-, and Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)-.
Uniqueness
The unique combination of functional groups in Pyridinium,4-(aminocarbonyl)-1-(2,4-dinitrophenyl)- imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C12H9N4O5+ |
|---|---|
Molecular Weight |
289.22 g/mol |
IUPAC Name |
1-(2,4-dinitrophenyl)pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c13-12(17)8-3-5-14(6-4-8)10-2-1-9(15(18)19)7-11(10)16(20)21/h1-7H,(H-,13,17)/p+1 |
InChI Key |
YUFVNJASUMEAKB-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
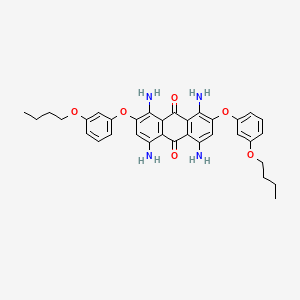
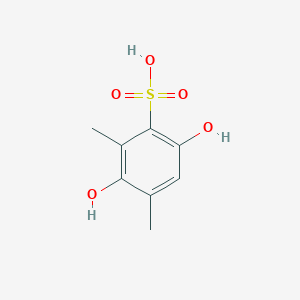
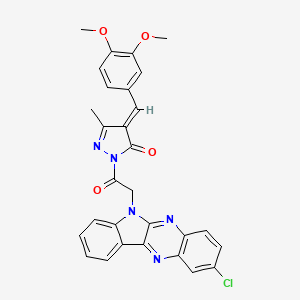
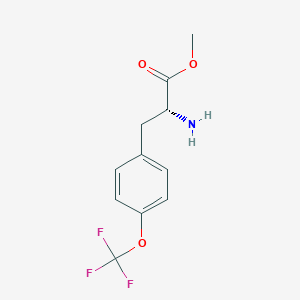
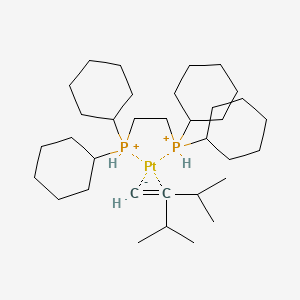

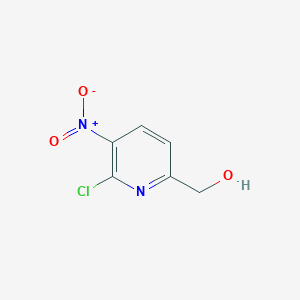
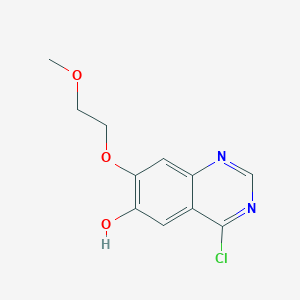
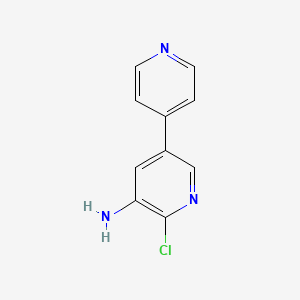
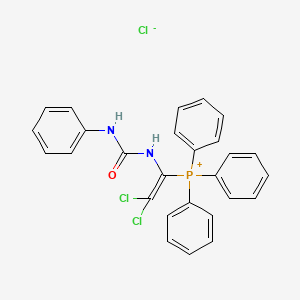
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
